Radamide
Description
Properties
CAS No. |
1166398-85-1 |
|---|---|
Molecular Formula |
C18H18ClNO8 |
Molecular Weight |
411.791 |
IUPAC Name |
ethyl 3-chloro-2-(2-((2,5-dihydroxy-4-methoxyphenyl)amino)-2-oxoethyl)-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C18H18ClNO8/c1-3-28-18(26)16-8(17(19)13(24)6-12(16)23)4-15(25)20-9-5-11(22)14(27-2)7-10(9)21/h5-7,21-24H,3-4H2,1-2H3,(H,20,25) |
InChI Key |
RULSXWFZXUOCOD-UHFFFAOYSA-N |
SMILES |
O=C(OCC)C1=C(O)C=C(O)C(Cl)=C1CC(NC2=CC(O)=C(OC)C=C2O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Radamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Radamide
Original Synthesis Pathways for Radamide
The initial synthesis of this compound involved coupling the resorcinol (B1680541) and quinone moieties through an amide linkage. nih.govctdbase.org This approach was based on molecular docking studies that suggested potential linkers between the two ring systems. nih.gov
Amide Linkage Formation between Resorcinol and Quinone Moieties
A key step in the synthesis of this compound is the formation of the amide bond connecting the resorcinol and quinone components. nih.govctdbase.org Amide formation is a fundamental reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an amine, often under condensation conditions where water is eliminated. pearson.com In the context of this compound synthesis, this linkage is formed via a coupling reaction between a resorcinolic acid derivative and an aniline (B41778) derivative derived from the quinone moiety. The formation of this amide bond is critical to the compound's structure and its ability to adopt different conformations when binding to Hsp90 and Grp94.
Precursor Chemistry and Reaction Conditions
The synthesis of this compound involves the preparation of the distinct resorcinol and quinone precursors before their coupling. The resorcinol core, inspired by radicicol (B1680498), is typically synthesized through a multi-step sequence starting from a precursor like 2,4-dihydroxy-5-methylbenzoate. This sequence may involve protection of hydroxyl groups, alkylation, and oxidation to yield the desired carboxylic acid derivative.
The quinone moiety, derived from geldanamycin (B1684428), is introduced through coupling strategies. Methyl ester intermediates can be synthesized, and the stereochemistry (cis or trans) can be influenced by the choice of reagents, such as in Horner–Wadsworth–Emmons (HWE) reactions. Oxidation of hydroquinone (B1673460) precursors to the active quinone form is often achieved using oxidizing agents like palladium acetate (B1210297) under aerobic conditions.
The amide bond formation between the prepared resorcinolic acid and the quinone-derived aniline is commonly facilitated by coupling reagents. For instance, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) have been reported as mediating agents for this crucial coupling step. However, steric hindrance, particularly in precursors with cis-olefinic esters, can impact coupling yields, necessitating alternative approaches like utilizing alkyne ester intermediates to improve efficiency.
Detailed synthetic protocols for the original synthesis, such as that reported by Clevenger et al. in 2004, involved steps like resorcinol activation, alkyne formation, carboxylation, quinone installation via mediated coupling, and the final amide coupling. acs.org
Synthesis and Characterization of this compound Analogues
Research has focused on synthesizing various this compound analogues to investigate their structure-activity relationships (SAR) and potentially improve their biological profiles, such as enhancing selectivity for specific Hsp90 isoforms like Grp94. nih.govacs.orgscispace.comnih.govresearchgate.netnih.gov This involves systematically altering specific structural components of the this compound molecule. nih.gov
Modification of Linker Lengths and Moieties
Modifications to the linker connecting the resorcinol and quinone moieties have been explored to understand the optimal distance and flexibility required for binding to Hsp90 and Grp94. nih.govnih.gov Studies have involved synthesizing analogues with varying saturated alkyl linker lengths between the two core structures. nih.gov Generally, increasing the tether length has been shown to influence antiproliferative activity. nih.gov For example, increasing the length of saturated chain analogues to four carbons resulted in increased activity for some evaluated compounds. nih.gov The nature of the linker moiety itself has also been varied, with investigations into sulfide, N-methylaniline, and methylene (B1212753) linkers, although some of these modifications have resulted in low selectivity despite maintaining good affinity. acs.org The importance of a short linker and the presence of an aromatic ring for potential π-stacking interactions has been highlighted in the development of Grp94-selective analogues. nih.gov
Introduction of Heteroatoms and Aromatic Substituents
The introduction of heteroatoms and aromatic substituents into the this compound structure, particularly within the quinone mimic region, has been a strategy to modulate activity and selectivity. nih.govacs.org Analogues containing quinone mimics designed to probe the importance of various positions on the aromatic ring have been synthesized. nih.gov Generally, derivatives containing these mimics were found to be less active than compounds with the natural quinone, underscoring the importance of the quinone for optimal Hsp90 inhibitory activity. nih.gov
Substitution patterns on the aromatic rings have also been explored. For instance, substitutions at specific positions (e.g., 2'- or 4'-positions) on the aniline portion have been investigated to improve selectivity for Grp94. acs.org The introduction of electron-withdrawing groups and the use of heterocycles, such as sulfur-containing five-membered rings, have also been examined to understand their impact on electron density and activity. nih.gov
Strategies for Stereochemical Control in Analogue Synthesis
Stereochemical control is an important aspect in the synthesis of drug molecules and their analogues, as different stereoisomers can exhibit different biological activities. kuleuven.benih.gov In the context of this compound and its analogues, particularly those with α,β-unsaturated amide bonds, strategies for controlling stereochemistry (cis/trans) have been investigated. nih.govresearchgate.net The conformation of the amide bond (cis or trans) can influence the molecule's ability to adopt the bent, cup-shaped conformation necessary for high-affinity binding to the Hsp90 N-terminal ATP binding site, similar to how geldanamycin binds. nih.govnih.gov
While HWE reactions used in the synthesis of certain precursors can yield mixtures of cis and trans isomers, complicating separation, the preparation and evaluation of analogues with conformationally constrained cis-amide isosteres have been explored. nih.govresearchgate.netosti.govku.edu These constrained analogues are designed to be predisposed to adopt the desired bent conformation, potentially leading to improved binding and inhibition. nih.govresearchgate.net Although some cis analogues have shown reduced Hsp90 inhibitory activity, they have demonstrated greater activity in antiproliferation assays, suggesting potential alternative targets or mechanisms. nih.gov The incorporation of a cis-amide bioisostere into the this compound scaffold has led to the development of Grp94-selective inhibitors, highlighting the importance of stereochemical considerations in designing selective analogues. osti.govku.edu
Here is a table summarizing some data points related to synthesis yields:
| Aniline | Cis-Ester Yield (%) | Trans-Ester Yield (%) | Alkyne Ester Yield (%) |
| A | 0 | 30 | 85 |
| B | 0 | 28 | 75 |
| C | 0 | 48 | 63 |
| D | 2 | 31 | 81 |
| Data adapted from , highlighting steric challenges in cis-ester couplings. |
Purity Assessment and Analytical Techniques for Research Compounds
Ensuring the purity of research compounds like this compound and its analogues is critical for obtaining reliable and reproducible experimental results. Various analytical techniques are employed for this purpose, as well as for the structural characterization of the synthesized compounds.
Commonly utilized methods for assessing the purity and identity of small organic molecules in research include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS). nih.gov For this compound and its analogues, purity has been determined to be typically greater than 95% using techniques such as 1H NMR, 13C NMR, and HPLC analysis. TLC has also been used as a visualization technique during synthetic procedures and for monitoring purity.
More advanced techniques are also valuable in the comprehensive analysis of research compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification and quantification of compounds and the detection of impurities. wikipedia.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can confirm the elemental composition of the synthesized molecules. Differential Scanning Calorimetry (DSC) can be used to determine the purity of crystalline materials based on the principle of melting point depression.
Beyond basic purity assessment, analytical techniques are crucial for understanding how compounds interact with their biological targets. For instance, X-ray crystallography has been employed to determine the co-crystal structures of this compound bound to Hsp90 and GRP94, providing detailed insights into the binding poses and interactions that contribute to their inhibitory activity and isoform selectivity.
Molecular Mechanisms of Radamide Interaction with Hsp90 and Grp94
Binding Site Interactions within the N-Terminal ATP-Binding Domain
The N-terminal domain of Hsp90 and Grp94 contains a conserved ATP-binding site characterized by a Bergerat fold. ku.edumdpi.comnih.gov Radamide, as a competitive inhibitor, binds within this pocket, preventing ATP association and subsequent chaperone activity. mdpi.comku.edumdpi.com
Hydrogen bonding plays a significant role in the interaction of this compound with the ATP-binding sites of Hsp90 and Grp94. The radicicol-derived resorcinol (B1680541) ring of this compound forms a direct hydrogen bond with a universally conserved aspartic acid residue (Asp79 in yeast Hsp82 and Asp149 in Grp94) essential for ATP binding. ku.edunih.gov This interaction is consistent across various diaryl resorcinylic inhibitors. ku.edunih.gov
In the case of Grp94, the quinone moiety of this compound can adopt different orientations within the binding pocket, leading to distinct hydrogen bonding interactions. In one orientation, referred to as the "vertical" orientation, the quinone forms water-mediated hydrogen bonds with residues such as Asn107, Gly196, and Phe199 (corresponding to Asn37, Gly121, and Phe124 in yeast Hsp82). nih.gov In the "horizontal" configuration, the quinone engages in direct hydrogen bonds with residues like Asn162 and Gly196 (Asn92 and Gly121 in yeast Hsp82). nih.gov These varied hydrogen bonding networks contribute to the specific binding pose of this compound within the Grp94 N-terminal domain.
Hydrophobic interactions are also crucial for this compound binding to Hsp90 and Grp94, particularly in defining paralog selectivity. Grp94 possesses a unique hydrophobic pocket within its ATP-binding domain, partly due to a five-amino acid insertion (QEDGQ) between residues 182 and 186, which is absent in other Hsp90 isoforms. nih.gov This distinct pocket can accommodate certain chemical moieties of inhibitors, contributing to selective binding. osti.govnih.gov
Co-crystal structures of this compound bound to Grp94 have shown that the quinone moiety extends along the back of the ATP binding site and interacts with this small hydrophobic pocket unique to Grp94. nih.gov This interaction is a key element enabling this compound and its analogs to target Grp94. nih.gov Studies involving this compound analogs with a phenyl substituent replacing the quinone ring demonstrated favorable interactions with this Grp94-exclusive hydrophobic pocket. nih.gov Specifically, π-π interactions between the phenyl ring of this compound analogs and residues like Phe199 and Tyr200 in Grp94 have been observed, validating the importance of these hydrophobic interactions for binding affinity. nih.gov
Conformational Dynamics Upon this compound Binding
The binding of this compound induces conformational changes in both Hsp90 and Grp94, influencing their chaperone activity and binding affinity. osti.govnih.govnih.gov These ligand-induced dynamics are important aspects of the inhibitory mechanism.
Upon ATP binding, Hsp90 undergoes significant conformational changes, including the dimerization of the N-terminal domains and closure of the chaperone, which is coupled to ATP hydrolysis. mdpi.comnih.govspandidos-publications.com Inhibitors like this compound, by competing with ATP, can trap the chaperone in specific conformations, thereby disrupting the normal ATPase cycle. mdpi.commdpi.com
Co-crystal structures have revealed that this compound binding elicits distinct conformational responses in Hsp90 and Grp94. ku.edunih.gov While the resorcinol ring's interaction with the conserved aspartate is similar, the quinone moiety's different poses in Hsp90 and Grp94 lead to varied structural rearrangements. nih.gov In Grp94, Geldanamycin (B1684428) binding, which shares structural similarities with this compound's quinone, induces a rotation at Gly198 in the "Gly hinge" of the Bergerat fold, expanding the ligand binding pocket. nih.gov This type of structural rearrangement in response to ligand binding appears to be more pronounced in Grp94 compared to cytoplasmic Hsp90. nih.gov The observed differences in protein conformation upon this compound binding provide a structural basis for the disparate binding affinities and poses in the two paralogs. ku.edunih.gov
This compound contains an amide linkage connecting the resorcinol and quinone moieties. This amide bond can exist in both cis and trans conformations. nih.gov Co-crystallization studies of this compound bound to canine Grp94 revealed that the amide bond exists in both cis- and trans-amide conformations. nih.gov
Modulation of ATPase Activity
Hsp90 and Grp94 function as ATP-dependent molecular chaperones, with ATP hydrolysis providing the energy for their conformational changes and client protein folding. mdpi.comnih.govnih.govspandidos-publications.com Inhibitors targeting the N-terminal ATP-binding domain, like this compound, primarily act by competing with ATP, thereby inhibiting the intrinsic ATPase activity of the chaperones. mdpi.comgoogle.commdpi.com
By binding to the ATP pocket, this compound prevents or reduces ATP association and subsequent hydrolysis. This disruption of the ATPase cycle is a key mechanism by which this compound inhibits the chaperone function of Hsp90 and Grp94. mdpi.commdpi.com The inhibition of ATPase activity leads to the destabilization of Hsp90/Grp94 client proteins, which can then be targeted for degradation via the ubiquitin-proteasome pathway. google.comnih.govnih.gov
Research findings indicate that this compound can inhibit Hsp90 ATPase activity. For example, one study reported that this compound inhibited Hsp90 ATPase activity with an IC50 of 5.9 μM, compared to 2.5 μM for Geldanamycin. nih.gov
While this compound binds to both Hsp90 and Grp94, studies have shown disparate binding affinities for the two paralogs. google.comku.edunih.gov Although initially designed to favorably interact with a unique hydrophobic pocket exclusive to Grp94, this compound did not consistently show significantly higher selectivity for Grp94 over Hsp90 in all studies. mdpi.com For instance, one report indicated a Kd of 0.52 μM for Grp94 and 0.87 μM for Hsp90, suggesting similar affinities. mdpi.com However, other studies using direct binding assays have revealed disparate affinities, highlighting the subtle differences in how this compound interacts with each chaperone. google.comku.edunih.gov These differences in binding affinity and the distinct ligand poses observed in co-crystal structures contribute to the understanding of paralog-specific inhibition. ku.edunih.gov
Binding Affinity Data for this compound
| Chaperone | Binding Affinity (Kd) | Reference |
| Grp94 | 0.52 μM | mdpi.com |
| Hsp90 | 0.87 μM | mdpi.com |
| Grp94 | Disparate affinity compared to Hsp90 | google.comku.edunih.gov |
Note: Disparate affinity indicates a difference in binding strength, the exact values may vary depending on the specific experimental conditions and studies.
Competitive Inhibition of ATP Hydrolysis
This compound functions as a competitive inhibitor of ATP hydrolysis by binding directly to the N-terminal ATP-binding site of Hsp90 and Grp94. genecards.orgmybiosource.comnih.gov This binding event involves interactions with key residues within the binding pocket, including a direct hydrogen bond with a universally conserved aspartic acid residue (Asp79 in yeast Hsp82 and Asp149 in Grp94) that is essential for ATP binding. mybiosource.com By occupying this site, this compound effectively blocks the access of ATP, thereby preventing its binding and subsequent hydrolysis. mybiosource.com Inhibition of the ATPase activity disrupts the energy-dependent conformational cycle of the chaperones. nih.govnih.gov
Impact on Chaperone Cycle Progression
The chaperone cycle of Hsp90 and Grp94 is a dynamic process involving transitions between open and closed conformations, driven by ATP binding and hydrolysis. nih.govnih.gov ATP binding promotes the dimerization of the N-terminal domains and transitions the chaperone towards a closed state, which is crucial for client protein interaction and maturation. nih.gov ATP hydrolysis leads to the release of ADP and inorganic phosphate, allowing the chaperone to return to an open conformation and release the client protein. nih.gov By competitively inhibiting ATP hydrolysis, this compound stalls the chaperone cycle, trapping the chaperone in a non-productive state. This disruption prevents the proper progression of the folding and maturation process for client proteins. genecards.orgnih.govnih.govptglab.com
Downstream Biochemical Consequences of Hsp90/Grp94 Inhibition
Inhibition of Hsp90 and Grp94 by compounds like this compound leads to significant downstream biochemical consequences, primarily affecting the fate and function of their client proteins. nih.govgenecards.orgnih.govnih.govptglab.com The disruption of the chaperone cycle and the inability of Hsp90/Grp94 to properly fold and stabilize their clients results in the accumulation of unstable and often misfolded proteins. genecards.orgnih.govnih.govptglab.com
Client Protein Degradation Pathways (e.g., Her2, Raf)
A major consequence of Hsp90/Grp94 inhibition is the destabilization and subsequent degradation of their client proteins. nih.govgenecards.orgnih.govnih.gov Without the stabilizing support of the functional chaperone, these client proteins become susceptible to cellular quality control mechanisms. This typically involves ubiquitination, a process where ubiquitin molecules are attached to the client protein, marking it for degradation by the ubiquitin-proteasome pathway. genecards.orgmybiosource.comnih.gov
Several oncogenic proteins are well-established Hsp90 client proteins, and their degradation upon Hsp90 inhibition contributes to the potential anti-cancer effects of such inhibitors. Examples include Her2 (ERBB2) and Raf kinases (such as BRAF, ARAF, and RAF1). nih.govgenecards.orgnih.govnih.govgenecards.org Studies have shown that this compound and related Hsp90 inhibitors can induce the degradation of Her2 and Raf levels in cancer cells. nih.gov This targeted degradation of key signaling proteins disrupts downstream pathways essential for cell growth, proliferation, and survival. wikipedia.orggenecards.orgnih.gov
Structure Activity Relationship Sar Studies of Radamide and Its Analogues
Identification of Key Pharmacophores for Hsp90/Grp94 Binding
Radamide's interaction with the N-terminal ATP-binding pocket of Hsp90 and Grp94 involves specific structural elements, or pharmacophores, derived from its parent natural products.
Importance of the Resorcinol (B1680541) Moiety
The resorcinol ring, originating from radicicol (B1680498), is a crucial pharmacophore for Hsp90 inhibition ijper.orgnih.govnih.govresearchgate.net. In this compound and its analogues, the resorcinol moiety occupies the adenine (B156593) binding cavity within the N-terminal domain ijper.orgnih.govnih.gov. This region is highly conserved across Hsp90 isoforms nih.gov. The resorcinol ring forms hydrogen bonds with key residues in this pocket, mimicking interactions of the natural ligand, ATP ijper.orgnih.gov. Specifically, the phenolic hydroxyl groups of the resorcinol ring can engage in hydrogen bonding interactions with residues such as Asp79 in Hsp90 ijper.orgnih.gov. The presence of the resorcinol moiety is significant for the binding affinity of this compound and many resorcinol-based Hsp90 inhibitors ijper.orgnih.govresearchgate.net.
Significance of the Quinone/Hydroquinone (B1673460) Moiety and Mimics
The quinone moiety, derived from geldanamycin (B1684428), is another key pharmacophore in this compound ijper.orgnih.gov. This group binds in a region of the ATP-binding pocket that corresponds to the diphosphate (B83284) group of ATP nih.gov. In Hsp90, the quinone can form hydrogen bonds with residues like Lys58 and Asp40 nih.gov.
Interestingly, studies with this compound analogues have shown that the corresponding hydroquinone precursor can exhibit increased inhibitory activity compared to the quinone form nih.govscispace.com. This suggests that a hydrogen bond donor in this region, as present in the hydroquinone, can enhance binding nih.gov.
Furthermore, replacement of the quinone moiety with a phenyl ring in this compound analogues has been explored, particularly in the context of developing Grp94-selective inhibitors nih.gov. This modification was found to be better suited for Grp94 inhibition, allowing for interaction with a unique hydrophobic pocket present in Grp94 nih.gov.
Role of the Amide Linkage and Bioisosteric Replacements (e.g., Imidazole)
The amide linkage connecting the resorcinol and quinone moieties in this compound plays a critical role in its conformation and binding to Hsp90 isoforms nih.govnih.govnih.gov. Co-crystal structures of this compound bound to yeast Hsp90 and canine Grp94 have revealed distinct binding poses influenced by the amide bond conformation google.comnih.govnih.govgoogle.com. In yeast Hsp90, this compound primarily adopts a conformation where the amide bond is in the trans configuration nih.govgoogle.com. However, when bound to Grp94, this compound can exist in both cis and trans amide conformations nih.govgoogle.com. The cis-amide conformation is particularly important as it allows the quinone moiety to project into a unique hydrophobic pocket in Grp94 (sometimes referred to as site 3 or the 5'-extension pocket), which is not accessible in Hsp90 due to structural differences nih.govku.edunih.govscispace.com.
Recognizing the importance of the cis-amide conformation for Grp94 selectivity, researchers have explored bioisosteric replacements for the amide linkage to conformationally restrict the molecule and favor the cis orientation nih.govnih.govgoogle.comumich.edu. The incorporation of an imidazole (B134444) ring as a cis-amide bioisostere has been a successful strategy, leading to the development of Grp94-selective inhibitors like BnIm nih.govresearchgate.netacs.orgosti.govnih.govumich.edu. This imidazole mimic effectively projects the two key appendages (derived from the resorcinol and quinone) into a cis-like orientation, facilitating selective interaction with the unique Grp94 pocket nih.govumich.edu.
Impact of Substituent Modifications on Binding Affinity and Selectivity
Modifications to substituents on the core this compound scaffold and its analogues have been extensively studied to optimize binding affinity and enhance selectivity for Grp94.
Positional Scanning and Substituent Effects on Inhibitory Potency
Systematic positional scanning and evaluation of various substituents on the phenyl ring (replacing the quinone in some analogues) have provided detailed insights into the steric and electronic requirements of the Grp94 binding pocket acs.orgosti.govnih.govnih.govgoogle.com.
Studies on this compound analogues with a phenyl ring replacing the quinone have shown that substitutions at the ortho (2-) and para (4-) positions of the phenyl amide significantly influence Grp94 binding affinity and selectivity nih.gov. Halogen substituents, such as chlorine and bromine, at these positions have been identified as particularly effective nih.gov. For instance, a 2-chloro substituent showed high affinity for Grp94 nih.gov. There is a suggestion that substituents larger than chlorine at the 2-position may lead to a size-dependent decrease in binding affinity nih.gov.
Substitutions at the meta (3-) position also proved important, although they generally resulted in decreased potency and selectivity compared to ortho and para substitutions nih.gov.
In studies with BnIm, a this compound analogue incorporating an imidazole cis-amide bioisostere, SAR studies on the aryl side chain (corresponding to the quinone-derived part of this compound) have been performed to probe the unique Grp94 pocket researchgate.netacs.orgosti.gov. Nonpolar substitutions at the 4-position of the aryl ring were hypothesized to extend deeper into the hydrophobic pocket and increase affinity and selectivity osti.gov. While some modest increases in selectivity were observed with certain substitutions at the 4-position, larger substituents at this position could lead to steric clashes and decreased affinity osti.gov. Halogen substitutions at the 4-position showed increased affinity osti.gov.
Studies on purine-based analogues, which also interact with the Grp94-exclusive site 2 (analogous to the pocket targeted by the cis-amide of this compound), have further detailed substituent effects nih.gov. For example, chlorine at the 2'-position of the aryl ring in these analogues formed favorable hydrophobic interactions, explaining higher binding affinity nih.gov. More polar substituents at this position were less favorably oriented and led to decreased affinity nih.gov. At the para position, substituent changes had less impact on binding affinity nih.gov. Dichloro substitutions at various positions also retained high affinity and selectivity, with 2',4'-substitution being preferred for higher affinity nih.gov.
Development of Isoform-Selective Inhibitors (e.g., Grp94 selectivity)
A major goal of this compound analogue development has been to achieve isoform selectivity, specifically for Grp94, to potentially mitigate the toxicities associated with pan-Hsp90 inhibition ku.edugoogle.comacs.orgnih.govku.eduresearchgate.netacs.orgosti.govnih.gov. The discovery of the unique hydrophobic pocket in Grp94's N-terminal ATP-binding site, which is distinct from other Hsp90 isoforms, has been central to this effort ku.edunih.govku.eduresearchgate.netacs.orgosti.govnih.govscispace.com.
As discussed, the cis-amide conformation of this compound allows it to access this unique Grp94 pocket nih.govku.edunih.govscispace.com. Strategies to lock the molecule in this conformation or mimic it have been successful in generating Grp94-selective compounds nih.govnih.govgoogle.comumich.edu. The incorporation of the imidazole bioisostere in BnIm is a prime example of this approach, resulting in a compound with greater affinity for Grp94 than for Hsp90α researchgate.netacs.orgosti.gov. BnIm showed an apparent Kd of 1.1 μM for Grp94 and 13.1 μM for Hsp90α osti.gov.
Further SAR studies on the aryl side chain of BnIm aimed at optimizing interactions with the Grp94-exclusive pocket led to improved analogues with enhanced potency and selectivity researchgate.netacs.orgosti.gov. Substitutions at the 4-position were specifically designed to extend into this hydrophobic pocket osti.gov. For instance, a larger methyl group at the 4-position resulted in a substantial increase in selectivity for Grp94, along with increased affinity osti.gov. Halogen substitutions also contributed to increased affinity and modest increases in selectivity osti.gov.
Resorcinol-based inhibitors have also been designed to selectively interact with a different Grp94-exclusive subpocket (S2) near the adenine binding region acs.org. An extensive SAR for this scaffold showed that substitutions at the 2- and 4-positions manifested excellent Grp94 affinity and selectivity acs.org. Introduction of heteroatoms into the ring also proved beneficial for Grp94 affinity acs.org.
These studies collectively highlight how targeted modifications based on the structural differences between Grp94 and other Hsp90 isoforms, particularly the presence of unique hydrophobic pockets, can lead to the development of selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) takes SAR a step further by developing mathematical models that quantitatively relate chemical structure to biological activity. QSAR models use numerical descriptors that represent various physicochemical properties and structural features of molecules to build predictive models. These models can then be used to predict the activity of new, untested compounds, guiding the synthesis of potentially more active analogues.
QSAR is based on the premise that similar molecules tend to exhibit similar biological activities. By quantifying structural and physicochemical properties, QSAR seeks to establish a mathematical function that describes this relationship.
Computational Modeling for Predictive SAR
Computational modeling plays a crucial role in modern QSAR studies and predictive SAR. Various computational techniques are employed to calculate molecular descriptors and build predictive models. These methods can include:
Molecular Descriptors Calculation: Software is used to compute a wide array of descriptors, including 2D descriptors (e.g., molecular weight, topological indices, atom counts) and 3D descriptors (e.g., molecular volume, surface area, electrostatic potential).
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (like this compound or its analogues) to its protein target (HSP90). Docking simulations can provide insights into the key interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) driving binding and inform the design of analogues with improved fit and affinity.
3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSA) use 3D structural information and molecular fields (steric and electrostatic) to build QSAR models. These methods can generate contour maps that visually represent regions around the molecule where specific properties are predicted to enhance or reduce activity.
Machine Learning and AI: More advanced computational approaches, including machine learning algorithms and artificial intelligence, are increasingly used to build complex QSAR models, identify non-linear relationships, and explore chemical space more efficiently.
Computational modeling allows researchers to virtually screen large libraries of compounds, predict their potential activity, and prioritize the most promising candidates for synthesis and experimental testing. This significantly accelerates the drug discovery process.
Statistical Methods in SAR Analysis
Statistical methods are essential for building, validating, and interpreting QSAR models. These methods are used to identify the most relevant molecular descriptors and establish the mathematical relationship between these descriptors and biological activity. Common statistical techniques include:
Multiple Linear Regression (MLR): A widely used method to build linear QSAR models by fitting a linear equation that relates the biological activity to a set of molecular descriptors.
Partial Least Squares (PLS): A regression method particularly useful when dealing with a large number of correlated descriptors, commonly used in 3D-QSAR.
Principal Component Analysis (PCA): A dimensionality reduction technique used to analyze the relationships between descriptors and identify patterns in the data.
Statistical Validation: Rigorous statistical validation is crucial to ensure the reliability and predictive power of QSAR models. This involves using techniques like cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds not used in model building. Key statistical parameters like R-squared (R²) for goodness of fit, Q-squared (Q²) for internal validation, and R²_pred for external validation are used to assess model performance.
Descriptor Selection: Statistical methods are also used to select the most relevant subset of descriptors from a large pool, reducing noise and improving model interpretability and performance.
Statistical analysis helps in understanding the significance of different structural features and physicochemical properties in determining biological activity and provides a measure of confidence in the predictions made by the QSAR model.
While the specific statistical models and their parameters developed for this compound and its analogues were not detailed in the search results, these general statistical methods would be applied in a comprehensive QSAR study to build predictive models for their activity against HSP90 or other relevant targets.
Compound Names and PubChem CIDs
Computational and Theoretical Investigations of Radamide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking has been a key computational technique employed to study the interaction of Radamide and its analogs with target proteins like Grp94 and Hsp90. These studies often utilize co-crystal structures of this compound bound to Grp94 and Hsp90 to guide docking experiments and understand binding modes wikipedia.orgcenmed.com. Docking simulations have been used to investigate and compare the binding modes of compounds within the active site of target proteins ctdbase.org.
Computational modeling has predicted that this compound and its analogs are well-suited for interacting with a unique hydrophobic pocket present in Grp94 wikipedia.orgciteab.com. This pocket is not present in other Hsp90 isoforms, suggesting a basis for selective inhibition wikipedia.org. Docking of this compound analogs into the Grp94 co-crystal structure has further suggested that substitutions on the aryl side chain could provide additional interactions with a secondary pocket of Grp94, potentially enhancing affinity and selectivity citeab.com. This compound is notable as the first ligand, other than NECA and its derivatives, identified to utilize the 5' hydrophobic pocket unique to GRP94 cenmed.com.
Docking studies have also revealed paralog-specific differences in the conformation of Hsp90 and Grp94 in response to ligand binding, as well as variations in the pose of this compound when bound to the two paralogs cenmed.com. Software such as Surflex has been utilized in molecular docking to evaluate the affinity scores of compounds wikipedia.org.
Prediction of Binding Modes and Conformations
In molecular docking studies involving this compound analogs, the molecules have been modeled in the cis-amide conformation wikipedia.org. Docking experiments have utilized multiple starting conformations (e.g., 10 different starting conformations) while allowing rotation of rotatable bonds to explore potential binding poses wikipedia.org. Visual interpretation and figure preparation of the docked poses have been carried out using molecular visualization tools like Pymol wikipedia.org.
Co-crystal structures and docking studies have shown that this compound exhibits distinct ligand poses when bound to different Hsp90 paralogs cenmed.com. A consistent finding in the interaction with both Hsp90 and GRP94 is that the radicicol-derived resorcinol (B1680541) ring of this compound makes a direct hydrogen-bonding interaction with a universally conserved aspartic acid residue essential for ATP binding (Asp79 in yeast Hsp82 and Asp149 in GRP94), thereby occupying the ligand binding pocket cenmed.com. This orientation is consistent with structures of Hsp90 and Grp94 in complex with other diaryl resorcinylic inhibitors cenmed.com.
Analysis of Energetic Contributions to Binding
Computational studies, particularly molecular docking, provide insights into the types of interactions that contribute to the binding energy of this compound with its targets. These interactions include hydrogen bonds, hydrophobic interactions, and pi-pi interactions wikipedia.orgguidetopharmacology.orgmycocentral.eu. For instance, this compound analogs appear to manifest π-π interactions with residues such as Phe199 and Tyr200 in Grp94 wikipedia.org. The identification of a unique hydrophobic pocket in Grp94 highlights the significant contribution of hydrophobic interactions to the binding of this compound and its analogs wikipedia.orgciteab.com. Hydrogen bonding interactions, such as the interaction between the resorcinol ring and the conserved aspartic acid residue, also play a crucial role in stabilizing the complex cenmed.com. While specific computational binding energy values for this compound were not detailed in the provided snippets, these identified interaction types are the fundamental components analyzed in computational energetic assessments of ligand-protein binding. Experimental binding affinities (Kd values) for this compound and its analogs have been reported in studies that utilized molecular modeling, providing experimental validation for computational predictions of binding wikipedia.orgbindingdb.org. For example, a study reported a Kd of 90 nM for a this compound scaffold-based inhibitor targeting Endoplasmin (Grp94) bindingdb.org.
Molecular Dynamics Simulations to Elucidate Conformational States
Molecular dynamics (MD) simulations have been applied to the study of this compound and its interactions with Hsp90 and Grp94 flybase.orgfishersci.ca. MD simulations are valuable for investigating molecular properties over longer timescales and larger length scales than docking alone can provide nih.gov. They are particularly useful for deriving statements about the structural, dynamical, and thermodynamical properties of molecular systems, including biomolecules like proteins nih.gov.
MD simulations can provide important insights into the dynamics and function of identified drug targets such as Hsp90 and Grp94 nih.govwikipedia.org. They are capable of revealing the dynamic behavior of molecular systems and are essential for understanding the conformational states relevant to ligand binding and protein function nih.gov.
Studying Ligand and Protein Flexibility
Molecular dynamics simulations are instrumental in studying the flexibility of both the ligand and the protein target nih.govwikipedia.org. MD simulations can provide crucial information on the dynamic character of the target protein, which significantly influences the range of possible conformational states available for ligand binding nih.gov. Studies utilizing MD simulations have explored the conformational dynamics of Grp94 and how these dynamics can be modulated wikipedia.org. By simulating the system over time, MD can reveal how the protein's structure fluctuates and how the ligand (this compound) behaves within the binding site, including exploring different conformations and interactions. MD simulations have been used to elucidate the dynamical behaviors of compounds within protein binding sites guidetopharmacology.org.
Structure-Based Drug Design Principles Applied to this compound Scaffolds
Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structures of biological targets, such as proteins, to guide the design and optimization of potential drug molecules. gardp.orglongdom.orgdrugdiscoverynews.comnih.gov this compound, as a chimera of known molecules targeting proteins like HSP90, serves as a scaffold for applying SBDD principles to design novel inhibitors. umc.edu.dz
The fundamental principle of SBDD is based on the lock-and-key model, where a drug molecule is designed to bind specifically to a target protein's binding site to modulate its activity. longdom.org This process typically begins with obtaining the 3D structure of the target protein, often through techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy. longdom.orgdrugdiscoverynews.comnih.gov
Computational techniques are integral to SBDD applied to this compound scaffolds. Molecular docking is a key method used to predict how a this compound-based molecule might bind to the target protein's active site. gardp.orglongdom.orgnih.gov This involves computationally screening molecules and predicting their conformation and orientation (docking pose) within the binding site. gardp.org Scoring functions are used to estimate the binding affinity and predict the most likely stable interactions. gardp.org
Structure-activity relationship (SAR) analysis, informed by both experimental data and computational predictions, is then used to optimize the binding of this compound analogues. longdom.org By modifying the chemical structure of the this compound scaffold and evaluating the effect on activity, researchers can identify key structural features important for binding. longdom.org Computational studies, such as the preliminary molecular modeling mentioned earlier, can suggest modifications to enhance interactions, such as altering electron density to improve π-stacking. nih.gov
The development of this compound itself, as a chimera designed based on the co-crystallization structures of HSP90 with radicicol (B1680498) and geldanamycin (B1684428), exemplifies the application of SBDD principles. umc.edu.dz By combining features of known binders, researchers aimed to create a compound with potentially improved properties. This rational design process, guided by structural information, is a core aspect of SBDD. umc.edu.dzlongdom.org
Computational methods are also used in designing and optimizing the architecture of scaffolds, which can be relevant in the context of drug delivery or tissue engineering, although the search results primarily focused on molecular interactions within the drug design context. mdpi.complos.orgnih.govnih.govresearchgate.net These methods can involve analyzing geometric parameters and simulating interactions to achieve desired properties. mdpi.comnih.gov
Mechanistic Studies in Preclinical Cellular Models
In Vitro Assessment of Antiproliferative Activity
In vitro assessment of antiproliferative activity is a standard method to evaluate the potential of a compound to inhibit the growth of cancer cells in a laboratory setting. This involves exposing various cancer cell lines to different concentrations of the compound and measuring their viability and proliferation mdpi.comreactionbiology.combmglabtech.com.
Cell Line Selection and Culture Conditions
The selection of appropriate cell lines is critical for in vitro studies, as different cell lines can exhibit varying sensitivities to a compound based on their genetic background, tissue of origin, and specific molecular characteristics nih.govnih.gov. Cancer cell lines derived from various tumor types are commonly used to assess the broadness of a compound's activity mspsss.org.ua.
Cell culture conditions, including the choice of medium, serum supplementation, temperature, and CO2 concentration, are carefully controlled to ensure optimal cell growth and viability culturecollections.org.ukatcc.orgqiagen.com. For instance, RD cells, derived from a human embryonal rhabdomyosarcoma, are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, maintained at 37°C in a 5% CO2 atmosphere culturecollections.org.ukatcc.org. Consistent culture conditions are essential for reproducible results in cell-based assays nih.govqiagen.com.
Cell Viability and Proliferation Assays (e.g., IC50 determinations)
Cell viability and proliferation assays are employed to quantify the number of living cells after treatment with a compound. Assays such as the MTT assay, XTT assay, and BrdU incorporation assay are frequently used for this purpose reactionbiology.combmglabtech.comthermofisher.com. These assays often measure metabolic activity or DNA synthesis as indicators of cell health and proliferation reactionbiology.combmglabtech.com.
A key parameter determined from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability or proliferation by 50% mdpi.comreactionbiology.combmglabtech.com. IC50 values provide a measure of the compound's potency against a specific cell line mdpi.com. Studies have shown that Radamide can inhibit Hsp90 ATPase activity nih.gov. While specific IC50 values for this compound against various cell lines in the context of antiproliferative activity were not extensively detailed in the provided snippets, the development of this compound analogs has focused on improving potency and selectivity, which would be reflected in lower IC50 values nih.govnih.gov. For example, one study mentioned that radester, a compound related to this compound, showed an IC50 of 13.9 µM in MCF-7 breast cancer cells and induced degradation of Hsp90 client proteins nih.gov.
Analysis of Client Protein Degradation in Cell Lines
Hsp90 and Grp94 function as molecular chaperones by binding to and stabilizing a diverse range of client proteins, many of which are involved in crucial cellular processes and are often dysregulated in cancer nih.govnih.govgoogle.comsci-hub.se. Inhibition of Hsp90 or Grp94 can lead to the destabilization and subsequent degradation of these client proteins nih.govgoogle.comsci-hub.se.
Immunoblotting for Hsp90/Grp94 Client Protein Levels
Immunoblotting (Western blotting) is a common technique used to analyze the levels of specific proteins in cell lysates nih.govgoogle.comsci-hub.se. In the context of Hsp90/Grp94 inhibitors like this compound, immunoblotting is used to assess the degradation of their client proteins upon treatment nih.govnih.govgoogle.comsci-hub.se. By comparing the protein levels in treated versus untreated cells, researchers can determine the extent to which the compound affects the stability of Hsp90/Grp94 client proteins.
Studies have shown that this compound and its analogs can induce the degradation of Hsp90-dependent client proteins in various cancer cell lines nih.govnih.gov. For instance, this compound was found to induce the degradation of Her2 in MCF-7 cells nih.gov. Analogs of this compound have also demonstrated the ability to induce the degradation of Hsp90 clients like Akt and Her2 in cell lines such as MDA-MB-231 and SKBR3 nih.govnih.govsci-hub.se. The degradation of these client proteins is often concentration-dependent sci-hub.se.
Mechanisms of Ubiquitin-Proteasome Pathway Involvement
The primary pathway for the degradation of Hsp90/Grp94 client proteins upon chaperone inhibition is the ubiquitin-proteasome pathway (UPP) nih.govgoogle.comsci-hub.sethermofisher.comthermofisher.com. The UPP is a highly regulated cellular mechanism responsible for the targeted degradation of ubiquitinated proteins thermofisher.comthermofisher.comcreative-diagnostics.comnih.govnih.gov.
In this pathway, proteins destined for degradation are tagged with ubiquitin molecules through a cascade involving E1, E2, and E3 enzymes thermofisher.comthermofisher.comcreative-diagnostics.comnih.govnih.gov. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome complex thermofisher.comthermofisher.comcreative-diagnostics.comnih.govnih.gov. Inhibition of Hsp90/Grp94 disrupts their ability to chaperone client proteins, leading to misfolding or instability, which in turn triggers their ubiquitination and subsequent degradation by the proteasome nih.govgoogle.comsci-hub.se. While the provided snippets confirm the involvement of the ubiquitin-proteasome pathway in the degradation of Hsp90 client proteins induced by inhibitors, specific detailed mechanisms directly linking this compound to the individual steps of the UPP (E1, E2, E3 involvement) were not explicitly elaborated for this compound itself. However, the general mechanism of Hsp90 inhibitor-induced client protein degradation via the UPP is well-established nih.govgoogle.comsci-hub.sethermofisher.comthermofisher.com.
Evaluation of Anti-Migratory and Anti-Invasive Activities In Vitro
Cell migration and invasion are crucial processes involved in cancer metastasis nih.govresearchgate.netmedchemexpress.com. In vitro assays are used to evaluate the potential of a compound to inhibit these activities in cancer cells nih.govresearchgate.netmedchemexpress.com. These assays often involve measuring the ability of cells to migrate through a barrier or invade through an extracellular matrix.
This compound and its analogs have demonstrated anti-migratory activity in preclinical models nih.govresearchgate.netmedchemexpress.com. Specifically, this compound is described as an inhibitor of Grp94 with anti-migratory activity medchemexpress.com. Analogs of this compound, developed with improved potency and selectivity for Grp94, have also shown superior anti-migratory activity in metastasis models compared to the related compound BnIm nih.govresearchgate.net. This suggests that targeting Grp94 with compounds like this compound could be a strategy to inhibit cancer cell migration and potentially metastasis nih.govresearchgate.net.
Data Table Example (Illustrative, based on general findings from snippets):
| Cell Line | Assay Type | Endpoint Measured | Representative Finding (e.g., IC50 or effect) | Citation |
| MCF-7 | Antiproliferative Activity | Her2 degradation | Induced degradation | nih.gov |
| MDA-MB-231 | Client Protein Degradation | Akt, Her2 levels | Degradation observed | nih.gov |
| SKBR3 | Client Protein Degradation | Akt, Her2 levels | Concentration-dependent degradation | sci-hub.se |
| Various Cancer Cell Lines | Antiproliferative Activity | Cell Viability/Proliferation | Varied sensitivity | mspsss.org.ua |
| Metastasis Model (Cell-based) | Anti-migratory Activity | Cell Migration | Superior anti-migratory activity | nih.govresearchgate.net |
Cell Migration Assays
Cell migration is a fundamental process involved in various physiological and pathological events, including embryonic development, wound healing, immune responses, and cancer metastasis. wikipedia.orgmedchemexpress.cngoogle.comgoogle.comresearchgate.net In the context of cancer, altered cell migration is a hallmark of invasion and metastasis. google.comresearchgate.net
Studies investigating the effects of Grp94 inhibition, often using compounds developed from the this compound scaffold or this compound analogs, have indicated anti-migratory activity in certain cancer cell lines. For instance, this compound and its analogs have shown potent inhibitory effects in breast cancer cells and in oral squamous cell carcinoma cells. targetmol.comnih.govgoogleapis.com The observed decrease in cell migration has been linked to the inhibition of Grp94. nih.gov
Commonly employed cell migration assays in such studies include wound healing assays, Boyden chamber assays, and newer methods like the Radius™ cell migration assay. wikipedia.orgmedchemexpress.cngoogle.comresearchgate.net These assays typically involve creating a cell-free area on a cell monolayer or using a porous membrane to measure the directional movement of cells over time in response to various stimuli or inhibitors. wikipedia.orgmedchemexpress.cngoogle.com
Cell Invasion Assays
Cell invasion is a critical step in cancer metastasis, where cells penetrate surrounding tissues and extracellular matrix. google.com Invasion assays are designed to quantify this process, often by measuring the ability of cells to move through a barrier, such as a layer of extracellular matrix (ECM) or a cell monolayer. google.com
While the provided information highlights this compound's anti-migratory effects and its role as a Grp94 inhibitor, and Grp94 inhibition has been shown to affect cell proliferation, migration, and metastasis in breast cancer cell lines, specific detailed data on this compound's direct effects in cell invasion assays were not extensively detailed in the search results. nih.govgoogleapis.com However, given the close relationship between migration and invasion in processes like metastasis, compounds exhibiting anti-migratory effects, particularly those targeting chaperones involved in the trafficking of proteins essential for cell adhesion and motility like integrins (which are Grp94 clients), are often investigated for their impact on invasion as well. nih.govrcsb.org
Transwell invasion assays, which utilize membranes coated with ECM components, are a standard method to assess cellular invasion. google.comgoogle.com These assays measure the capacity of cells to degrade and move through the matrix, often towards a chemoattractant. google.com
Functional Readouts in Specific Cellular Models
Beyond general cell motility, studies involving this compound and Grp94 inhibition have explored functional readouts in specific cellular models relevant to particular diseases or biological processes.
Assays for Toll-like Receptor Trafficking
Toll-like Receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses. rcsb.org Proper localization and trafficking of TLRs within the cell, from the endoplasmic reticulum (ER) to the cell surface or endosomes, are crucial for their function and for preventing autoimmunity. rcsb.org
Grp94, as an ER-resident chaperone, plays a significant role in the maturation, folding, and trafficking of most TLRs. rcsb.orgrcsb.org Inhibition of Grp94 has been shown to decrease the trafficking of Grp94-mediated client proteins, including Toll-like receptors. googleapis.com While specific assays detailing this compound's direct impact on TLR trafficking were not extensively described, studies on Grp94 inhibitors, including those based on the this compound scaffold, investigate this aspect by examining the surface expression and intracellular localization of various TLRs using techniques such as flow cytometry and immunofluorescence microscopy.
Mutant Myocilin Degradation in Glaucoma Models
Mutations in the MYOC gene, encoding the myocilin protein, are associated with a hereditary form of primary open-angle glaucoma (POAG). nih.govku.edu These mutations lead to the misfolding and aggregation of myocilin, which accumulates in the endoplasmic reticulum of trabecular meshwork cells, causing ER stress and cell death, ultimately contributing to increased intraocular pressure and optic nerve damage. nih.govku.edubindingdb.org
Grp94 has been identified as a chaperone that interacts with aggregated mutant myocilin, contributing to its intracellular accumulation. nih.govku.edubindingdb.org Inhibiting Grp94 can promote the clearance or degradation of this accumulated mutant myocilin. nih.govku.edubindingdb.org Compounds developed based on the this compound scaffold have been explored as Grp94-selective inhibitors for their potential to reduce mutant myocilin levels in glaucoma models. nih.govbindingdb.org
Assays used to study mutant myocilin degradation in this context typically involve cell lines expressing mutant myocilin. Researchers can measure the levels of soluble and aggregated myocilin upon treatment with inhibitors using techniques such as Western blotting and immunofluorescence. The reduction in aggregated myocilin levels is a key readout for the efficacy of Grp94 inhibitors in promoting its degradation.
IGF-II Secretion Inhibition
Insulin-like growth factor II (IGF-II) is a growth factor involved in various processes, including cell proliferation and metabolism. Grp94 has been found to be essential for the processing and secretion of IGF-II. nih.gov
Studies have shown that inhibition of Grp94 leads to a decrease in IGF-II secretion. nih.gov this compound analogs, designed as Grp94 inhibitors, have demonstrated the ability to decrease the secretion of IGF-II, a Grp94-dependent client protein. nih.gov This reduction in IGF-II secretion has been observed at concentrations that correlate with the anti-migratory activity of these compounds in certain cancer cells. nih.gov
Assays for measuring IGF-II secretion typically involve collecting the conditioned media from cells treated with inhibitors and quantifying the amount of secreted IGF-II using methods such as Western blotting or ELISA. nih.gov
Future Directions in Radamide Research
Exploring Novel Binding Pockets and Allosteric Modulation
Understanding the precise binding interactions of Radamide and its derivatives with Hsp90 and Grp94 is crucial for the rational design of improved inhibitors. While this compound binds to the N-terminal ATP-binding site shared by Hsp90 isoforms, studies have revealed paralog-specific differences in how the proteins accommodate the inhibitor. rcsb.org Notably, co-crystal structures of this compound bound to Grp94 have indicated that the quinone moiety can occupy a unique hydrophobic pocket in Grp94 that is less accessible in cytoplasmic Hsp90 isoforms. nih.govnih.govgoogle.comku.edu This distinct pocket in Grp94, partly created by a five-amino acid insertion (QEDGQ) between residues 182 and 186, presents an opportunity for designing inhibitors with enhanced selectivity. nih.gov
Future research will likely delve deeper into the structural dynamics of this compound binding, potentially identifying additional novel binding pockets or allosteric sites that could be targeted. Allosteric modulation, where a molecule binds to a site other than the active site to influence protein activity, represents a promising avenue for achieving greater selectivity and modulating chaperone function in a more nuanced way. researchgate.net Computational studies, such as molecular docking and dynamics simulations, coupled with experimental techniques like X-ray crystallography and fluorescence polarization assays, will be essential in mapping these potential sites and understanding the conformational changes induced by ligand binding. nih.govresearchgate.netresearchgate.netresearchgate.net
Development of Next-Generation Isoform-Selective Hsp90/Grp94 Inhibitors
A significant focus of future this compound research is the development of inhibitors that selectively target specific Hsp90 isoforms, particularly Grp94, to mitigate the off-target toxicities associated with pan-inhibition. nih.govnih.govgoogle.com this compound's structure, a chimera of radicicol (B1680498) and geldanamycin (B1684428), has served as a starting point for designing Grp94-selective analogs. nih.govnih.gov
Enhancing Selectivity for Specific Chaperone Isoforms
Strategies to enhance selectivity for Grp94 over cytoplasmic Hsp90α/β often involve exploiting the structural differences in their ATP-binding pockets, such as the unique hydrophobic pocket in Grp94. nih.govgoogle.comresearchgate.netacs.org Modifications to the this compound scaffold, such as replacing the quinone moiety with a phenyl ring or incorporating cis-amide bioisosteres, have shown promise in improving Grp94 affinity and selectivity. nih.govresearchgate.netosti.govnih.gov Structure-activity relationship (SAR) studies on these modified scaffolds are ongoing to identify key structural features that confer selectivity. nih.govresearchgate.netacs.orgosti.gov For instance, substitutions at specific positions on the phenyl ring of this compound analogs have been shown to significantly influence Grp94 binding affinity and selectivity. nih.gov
The development of compounds with a cis-amide conformation, often achieved through bioisosteric replacements, has been explored to mimic the conformation of this compound when bound to Grp94, further enhancing selectivity. google.comresearchgate.netnih.gov Future work will continue to refine these structural modifications and explore novel chemical scaffolds that can specifically interact with the unique features of the Grp94 binding site.
Designing Compounds with Modulated Activity Profiles
Beyond simple inhibition, future research aims to design this compound-based compounds with modulated activity profiles. This could involve developing inhibitors that exhibit different kinetic profiles, such as slow-off rates, or compounds that act as allosteric modulators rather than direct competitive inhibitors. wikipedia.orgingentaconnect.com The goal is to create compounds that not only selectively target Grp94 but also fine-tune its chaperone activity in a manner that is therapeutically beneficial for specific diseases.
Designing compounds with modulated activity profiles may involve exploring chemical space around the this compound scaffold to identify analogs that induce specific conformational changes in Grp94 upon binding, thereby influencing its interaction with client proteins or co-chaperones differently. wikipedia.orgingentaconnect.com This could lead to inhibitors that selectively disrupt the maturation of certain Grp94 client proteins implicated in disease, while leaving the function of other clients relatively unaffected.
Integration of Advanced Computational and Experimental Methodologies
The future of this compound research will heavily rely on the synergistic application of advanced computational and experimental methodologies. researchgate.netku.eduresearchgate.netresearchgate.netscispace.comresearchgate.net Computational approaches, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, play a crucial role in understanding ligand-protein interactions, predicting binding affinities, and identifying promising new chemical entities. researchgate.netresearchgate.netresearchgate.netumc.edu.dz These methods can guide the design of novel this compound analogs with desired properties, such as enhanced selectivity or modulated activity.
Experimental techniques, such as X-ray crystallography and cryo-electron microscopy, are essential for determining the high-resolution structures of Hsp90 and Grp94 in complex with this compound and its analogs, providing critical insights into binding modes and conformational changes. rcsb.org Biophysical assays, including fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry, are used to quantify binding affinities and kinetics. nih.govosti.gov Cell-based assays are necessary to evaluate the cellular efficacy and selectivity of inhibitors, assessing their impact on Grp94 client proteins and cellular processes like migration and proliferation. nih.govosti.govnih.gov The integration of these methodologies in an iterative process, where computational predictions are validated experimentally, and experimental results inform further computational studies, will accelerate the discovery and optimization of this compound-based inhibitors.
Elucidating Undiscovered Biochemical Pathways Influenced by this compound
While this compound and its analogs are primarily studied for their effects on Hsp90 and Grp94 and their known client proteins, future research needs to explore the full spectrum of biochemical pathways influenced by these compounds. Grp94 is involved in the maturation and trafficking of a diverse set of client proteins, including integrins, Toll-like receptors, and immunoglobulins, impacting processes such as cell adhesion, immune response, and protein degradation. researchgate.netacs.orgosti.govresearchgate.net
Investigating the broader cellular impact of this compound and its selective analogs using techniques like proteomics, metabolomics, and transcriptomics can reveal previously undiscovered pathways and client proteins that are affected. nih.gov This could lead to the identification of new therapeutic opportunities beyond the currently explored indications like cancer and glaucoma. researchgate.netacs.orgosti.govosti.gov Understanding how this compound-based inhibitors modulate complex cellular networks and signaling cascades will provide a more complete picture of their biological activity and potential therapeutic applications. For example, studies have shown Grp94's involvement in ER stress response and its potential implications in drug resistance in diseases like multiple myeloma. mdpi.com Further research could elucidate how this compound analogs influence these complex pathways.
Q & A
Q. How is Radamide synthesized and purified for structural studies in Hsp90/GRP94 research?
this compound is synthesized and purified using recombinant protein expression systems. For example, human GRP94 (69–337Δ287–327) and yeast Hsp90 (yHsp82) N-terminal domains are expressed as GST fusion proteins in E. coli BL21(DE3) or BL21 Star (DE3) strains. Purification involves affinity chromatography and buffer exchange to prepare protein-ligand complexes for crystallization .
Q. What experimental conditions are critical for co-crystallizing this compound with Hsp90/GRP94?
Crystallization conditions vary by paralog:
Q. Which analytical techniques validate this compound’s binding mode to Hsp90/GRP94?
X-ray crystallography is pivotal. Structural data reveal this compound adopts a cis-amide conformation in GRP94, engaging Site 3 via interactions with Ile166, Tyr200, and Asn162. In Hsp90, it adopts a trans-amide conformation, forming hydrogen bonds with Lys58, Asp102, and others. These findings are cross-validated with binding affinity assays (e.g., ITC or SPR) .
Advanced Research Questions
Q. How does this compound achieve paralog-specific binding despite similar Hsp90/GRP94 affinities?
this compound exploits structural plasticity:
- In GRP94 , its tetrahydrothiopyran moiety partially occupies Site 3, facilitated by helix 4 unwinding to avoid steric clashes with Thr171.
- In Hsp90 , the tetrahydrothiopyran is reoriented toward the ATP-binding pocket, compensating for lost Site 3 interactions via a hydrogen-bond network (e.g., Lys58, Asn105). This plasticity allows comparable binding constants (Kd) despite divergent conformations .
Q. What methodological strategies resolve contradictions between this compound’s structural and functional data?
- Comparative structural analysis : Overlay GRP94 and Hsp90 crystal structures to identify paralog-specific binding motifs.
- Mutagenesis : Validate key residues (e.g., GRP94 Thr171, Hsp90 Lys58) to assess their roles in affinity and selectivity.
- Free energy calculations : Model conformational flexibility to explain conserved Kd values despite divergent binding modes .
Q. How can this compound’s binding plasticity inform the design of selective GRP94 inhibitors?
Second-generation inhibitors (e.g., BnIm) restrict this compound’s conformational freedom by replacing its flexible amide linker with a rigid imidazole. This enforces a cis-amide conformation to target GRP94’s Site 3. Functional validation includes assays for TLR surface expression and IGF-II secretion, which are GRP94-dependent processes .
Q. What are the limitations in current methodologies for assessing this compound’s selectivity?
- Lack of Hsp90 affinity data for derivatives : BnIm’s selectivity claims are inferred from functional assays (e.g., 9G10 antibody recognition) without direct Hsp90 binding data.
- Dynamic binding effects : Standard crystallography may miss transient interactions; MD simulations or NMR could reveal time-resolved binding dynamics .
Methodological Recommendations
- For structural studies : Prioritize cryo-EM or time-resolved crystallography to capture conformational transitions in this compound binding .
- For selectivity optimization : Use fragment-based drug design (FBDD) to target GRP94-specific subpockets (e.g., Site 3 extensions) .
- For data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in managing crystallographic datasets and assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
